molecular formula C22H24N4O3 B547405 XS018661

XS018661

Cat. No.: B547405
M. Wt: 392.5 g/mol
InChI Key: UVAMTJLXRMVTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of XS018661 involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

XS018661 undergoes several types of chemical reactions, including:

Scientific Research Applications

XS018661 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a tool compound to study the YEATS domains of ENL and AF9, which are involved in chromatin regulation.

    Biology: this compound is used to investigate the role of YEATS domains in various biological processes, including gene expression and cell differentiation.

    Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, where the YEATS domains play a crucial role.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting the YEATS domains

Mechanism of Action

XS018661 exerts its effects by inhibiting the YEATS domains of ENL and AF9. These domains are involved in the recognition of acetylated lysine residues on histones, which play a crucial role in chromatin regulation and gene expression. By inhibiting these domains, this compound disrupts the interaction between the YEATS domains and acetylated histones, leading to changes in gene expression and cellular processes .

Comparison with Similar Compounds

XS018661 is unique in its ability to inhibit both the YEATS domains of ENL and AF9 with high potency. Similar compounds include:

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

methyl 4-[[2-(piperidin-1-ylmethyl)-3H-benzimidazol-5-yl]carbamoyl]benzoate

InChI

InChI=1S/C22H24N4O3/c1-29-22(28)16-7-5-15(6-8-16)21(27)23-17-9-10-18-19(13-17)25-20(24-18)14-26-11-3-2-4-12-26/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,27)(H,24,25)

InChI Key

UVAMTJLXRMVTBI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)CN4CCCCC4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)CN4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ENL/AF9-IN-1;  XS 018661;  XS-018661;  XS018661

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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